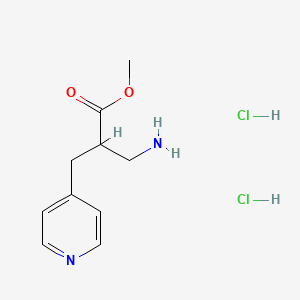
tetrahydro-2H-pyran-4-yl 3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound tetrahydro-2H-pyran-4-yl 3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxylate is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including potential antibacterial activity. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar structures.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and subsequent transformations. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine as a catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which could further react with hydrazines to yield a variety of derivatives . Another synthesis route described the Pechmann condensation to create 1,2,3,4-tetrahydro-5H- benzopyrano[3,4-c]pyridin-5-ones, showcasing a method to construct complex heterocyclic systems . Additionally, a two-step procedure involving the Vilsmeier–Haack reagent was used to synthesize methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates . These methods indicate the versatility and complexity of reactions that can be employed to synthesize compounds within this chemical space.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray analysis data was used to unambiguously assign the structures of three compounds . Semiempirical calculations suggested a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring . These findings highlight the importance of conformation and geometry in the stability and reactivity of such compounds.
Chemical Reactions Analysis
The compounds synthesized in these studies underwent various chemical reactions, including cyclization, condensation, and reactions with hydrazines. The reactivity with hydrazines, in particular, led to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . The use of the Vilsmeier–Haack reagent also indicates the potential for introducing functional groups that can further modify the chemical structure .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the studies do discuss properties of related compounds. Some of the synthesized compounds exhibited weak antibacterial activity, suggesting potential biological interactions . The semiempirical calculations that revealed preferred conformations also contribute to understanding the physical properties, such as stability and strain within the molecule .
Eigenschaften
IUPAC Name |
oxan-4-yl 3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c17-14-10-18-6-3-15(14)22-13-2-1-7-19(11-13)16(20)23-12-4-8-21-9-5-12/h3,6,10,12-13H,1-2,4-5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSGDEHTZOBKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OC2CCOCC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2515987.png)

![2-Oxaspiro[4.4]nonan-3-ylmethanamine;hydrochloride](/img/structure/B2515990.png)
![Cyclopent-3-en-1-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2515993.png)







